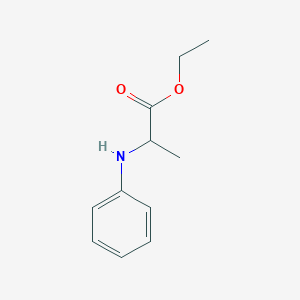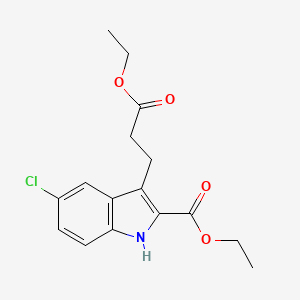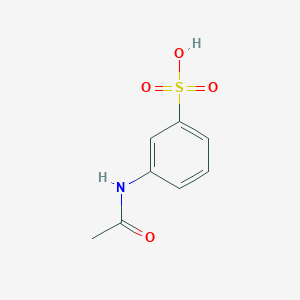
1,3,5-Triazine-2,4-diamine, 6,6'-(1,4-phenylene)bis-
Descripción general
Descripción
1,3,5-Triazine-2,4-diamine, 6,6’-(1,4-phenylene)bis- is a chemical compound with the molecular formula C12H12N10. It is a derivative of triazine, a heterocyclic compound that contains three nitrogen atoms in a six-membered ring. This compound is known for its unique structure, which includes two triazine rings connected by a phenylene group. It has various applications in scientific research and industry due to its stability and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1,3,5-Triazine-2,4-diamine, 6,6’-(1,4-phenylene)bis- can be synthesized through several methods. One common approach involves the reaction of cyanoguanidine with aromatic aldehydes and arylamines under microwave-assisted conditions. This method is efficient and yields a high purity product .
Industrial Production Methods
In an industrial setting, the synthesis of this compound often involves the use of cyanuric chloride as a starting material. The reaction with lithium alkoxide under controlled conditions produces the desired triazine derivative . This method is scalable and suitable for large-scale production.
Análisis De Reacciones Químicas
Types of Reactions
1,3,5-Triazine-2,4-diamine, 6,6’-(1,4-phenylene)bis- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the triazine rings into more reactive intermediates.
Substitution: The compound can undergo substitution reactions, where one or more hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Substitution reactions typically involve reagents like halogens or alkylating agents under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can produce various oxidized triazine derivatives, while substitution reactions can yield a wide range of functionalized triazine compounds.
Aplicaciones Científicas De Investigación
1,3,5-Triazine-2,4-diamine, 6,6’-(1,4-phenylene)bis- has numerous applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of polymers, dyes, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 1,3,5-Triazine-2,4-diamine, 6,6’-(1,4-phenylene)bis- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, altering their activity and leading to various biological effects. For example, it has been shown to inhibit the growth of certain cancer cells by interfering with cellular signaling pathways .
Comparación Con Compuestos Similares
Similar Compounds
1,3,5-Triazine-2,4-diamine, 6-phenyl-: This compound has a similar triazine structure but with a phenyl group instead of a phenylene bridge.
6-Methyl-1,3,5-triazine-2,4-diamine: This derivative includes a methyl group, which alters its chemical properties and reactivity.
Uniqueness
1,3,5-Triazine-2,4-diamine, 6,6’-(1,4-phenylene)bis- is unique due to its bis-triazine structure connected by a phenylene group. This configuration provides enhanced stability and reactivity, making it suitable for various applications in research and industry.
Propiedades
IUPAC Name |
6-[4-(4,6-diamino-1,3,5-triazin-2-yl)phenyl]-1,3,5-triazine-2,4-diamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N10/c13-9-17-7(18-10(14)21-9)5-1-2-6(4-3-5)8-19-11(15)22-12(16)20-8/h1-4H,(H4,13,14,17,18,21)(H4,15,16,19,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZOKMCRBEJFLLS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NC(=NC(=N2)N)N)C3=NC(=NC(=N3)N)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N10 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30365573 | |
| Record name | 1,3,5-Triazine-2,4-diamine, 6,6'-(1,4-phenylene)bis- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30365573 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
296.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5547-49-9 | |
| Record name | 1,3,5-Triazine-2,4-diamine, 6,6'-(1,4-phenylene)bis- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30365573 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![ethyl 2-[bis(methylsulfanyl)methylidene]-3-oxobutanoate](/img/structure/B3053635.png)





![1-Azaspiro[4.5]decan-2-one](/img/structure/B3053643.png)


